

Technical Whitepaper: 2-Chloroisonicotinimidamide Hydrochloride

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Compound of Interest

Compound Name:	2-Chloroisonicotinimidamide hydrochloride
CAS No.:	82019-89-4
Cat. No.:	B1523011

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Strategic Pharmacophore Assembly in Serine Protease Inhibitor Design

Executive Summary

2-Chloroisonicotinimidamide Hydrochloride is a high-value pyridine-based amidine intermediate.[1] Unlike simple pyridines, the C4-amidine functionality functions as a potent electrophile for heterocyclization and a critical "P1" anchor in rational drug design, mimicking the arginine side chain in serine protease inhibitors (e.g., Thrombin, Factor Xa). This guide explores its synthesis via the Pinner reaction, its stability profile, and its divergent utility in synthesizing bio-active triazines and pyrimidines.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Property	Specification
IUPAC Name	2-Chloropyridine-4-carboximidamide hydrochloride
Common Name	2-Chloroisonicotinimidamide HCl
CAS Number	82019-89-4
Molecular Formula	C ₆ H ₆ ClN ₃ · HCl
Molecular Weight	192.05 g/mol (Salt) / 155.58 g/mol (Free Base)
Structure	Pyridine ring, 2-Cl substitution, 4-C(=NH)NH ₂ group
Solubility	High: Water, DMSO, Methanol; Low: DCM, Hexane
pKa (Predicted)	~11.5 (Amidine group) - Highly Basic
Melting Point	>250°C (Decomposition)

Expert Insight: The 2-chloro substituent is electronically critical.[1] It withdraws electron density from the pyridine ring, making the C4-amidine slightly less basic than a standard benzamidine but significantly increasing the reactivity of the ring towards nucleophilic aromatic substitution (SNAr) at later synthetic stages.

Synthetic Route & Manufacturing Methodology

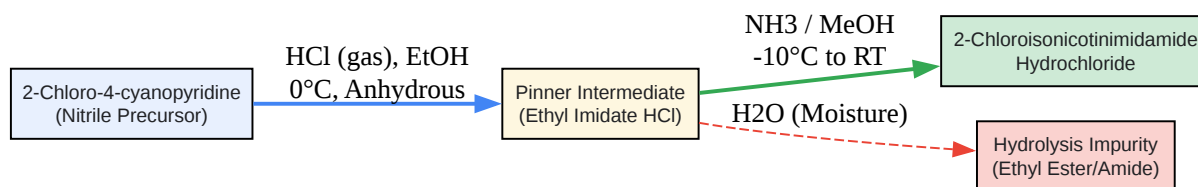
The industrial synthesis of 2-Chloroisonicotinimidamide HCl typically proceeds via the Pinner Reaction, converting the nitrile precursor to the amidine.[2] This method is preferred over direct ammonolysis due to the sensitivity of the 2-chloro group to nucleophilic attack under harsh conditions.[1]

Protocol: Modified Pinner Synthesis

- Activation: Dissolve 2-chloro-4-cyanopyridine (CAS 33252-28-7) in anhydrous ethanol/dioxane.

- Imidate Formation: Bubble anhydrous HCl gas at 0°C until saturation. Stir at 4°C for 24 hours to form the ethyl imidate hydrochloride intermediate.[1]
 - Critical Control Point: Moisture must be excluded (<0.05% water) to prevent hydrolysis to the ester or amide.[1]
- Amidine Conversion: Treat the isolated imidate salt with anhydrous ammonia (7M in methanol) at -10°C, then allow to warm to room temperature.
- Purification: Precipitate the product using diethyl ether. Recrystallize from EtOH/Et₂O.[1]

Visualization: Synthetic Pathway



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Figure 1: Step-wise synthesis via Pinner reaction, highlighting the critical moisture sensitivity of the imidate intermediate.

Application in Drug Design & Heterocycle Assembly[13]

This intermediate is a "linchpin" scaffold.[1] The amidine group allows for cyclization, while the 2-chloro group remains available for late-stage diversification (e.g., Suzuki coupling or SNAr with amines).

A. Serine Protease Inhibition (The "Arg" Mimic)

In the design of anticoagulants (Factor Xa or Thrombin inhibitors), the basic amidine moiety occupies the S1 specificity pocket of the enzyme, forming a salt bridge with Asp189. The pyridine core provides a rigid spacer that positions the inhibitor correctly.[1]

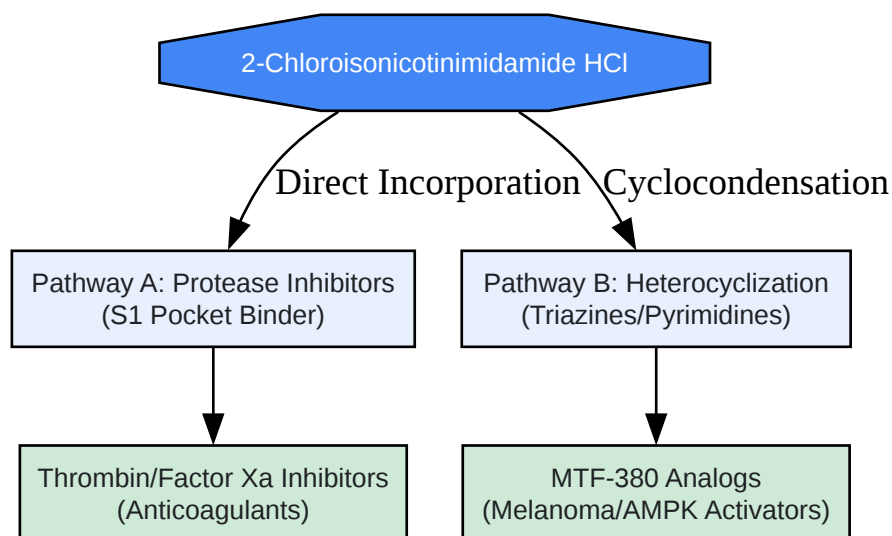
B. Heterocycle Formation (Melanoma & Kinase Targets)

Recent patent literature (e.g., AU2018387838A1) highlights the use of this amidine to synthesize complex triazines and biguanides (e.g., MTF-380) for melanoma treatment.[1]

Experimental Workflow: Triazine Cyclization

- Reactants: 2-Chloroisonicotinimidamide HCl + Enantiopure Biguanide derivative.[1]
- Conditions: Reflux in toluene/butanol with excess base (NaH or KOtBu).[1]
- Mechanism: The amidine nitrogen attacks the electrophilic center of the coupling partner, followed by condensation to close the triazine ring.[1]

Visualization: Divergent Synthesis



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Figure 2: Divergent utility of the scaffold in anticoagulant and oncology drug discovery pipelines.

Analytical Characterization & Quality Control

To ensure the integrity of the intermediate before use in GMP steps, the following criteria must be met:

Test	Method	Acceptance Criteria
Assay	HPLC (C18, Phosphate Buffer/ACN)	≥ 98.0%
Identification	¹ H-NMR (DMSO-d ₆)	Signals at δ 8.7 (d), 8.0 (s), 7.8 (d); Amidine protons broad singlet at ~9.5 ppm.
Chloride Content	Argentometric Titration	18.0% – 19.0% (Theoretical: 18.4%)
Water Content	Karl Fischer (KF)	≤ 1.0% (Hygroscopic)

NMR Interpretation Note: In DMSO-d₆, the amidine protons often appear as two distinct broad singlets or one very broad peak due to restricted rotation around the C-N bond. The 2-chloro position causes a distinct downfield shift of the adjacent H3 proton compared to isonicotinimidamide.[1]

Handling, Stability, and Safety

- **Hygroscopicity:** The hydrochloride salt is hygroscopic.[1] It must be stored in a desiccator or under inert atmosphere (Argon/Nitrogen).[1] Moisture absorption leads to hydrolysis of the amidine to the amide (2-chloroisonicotinamide), which is a "dead-end" impurity in cyclization reactions.
- **Stability:** Stable for >2 years at -20°C if sealed.[1]
- **Safety:** Irritating to eyes, respiratory system, and skin.[1] Standard PPE (gloves, goggles, fume hood) is mandatory.[1]

References

- **Melanoma Drug Application:** P. Marchetti et al., "Biguanide derivatives and their rearrangement products for use in the treatment of cancer." [1] Patent AU2018387838A1, 2018.[1] Available at:
- **Pinner Reaction Methodology:** Caron, S. et al. "Preparation of Amidines from Nitriles via Pinner Synthesis." [1][3] Journal of Organic Chemistry, 2010, 75(3), 945–947. Available at:

[\[Link\]](#)

- Amidine Pharmacophores: PubChem Compound Summary: 2-chloropyridine-4-carboximidamide hydrochloride.[1] CID 50988635.[1] Available at: [\[Link\]](#)

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- 2. Thieme E-Books & E-Journals [thieme-connect.de]
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